molecular formula C15H19ClN4O4S2 B2699635 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034245-27-5

1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2699635
CAS No.: 2034245-27-5
M. Wt: 418.91
InChI Key: QBHUYAAXXOLXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a diazepane derivative featuring dual sulfonyl substituents at the 1- and 4-positions of the seven-membered heterocyclic ring. This compound’s structural complexity positions it as a candidate for pharmaceutical research, particularly in targeting receptors or enzymes where sulfonamide groups play a role in binding affinity .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O4S2/c1-18-12-15(11-17-18)26(23,24)20-8-2-7-19(9-10-20)25(21,22)14-5-3-13(16)4-6-14/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHUYAAXXOLXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. One common method starts with the preparation of the diazepane ring, followed by the introduction of the sulfonyl groups. The chlorophenyl and methylpyrazolyl groups are then attached through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the chlorophenyl or methylpyrazolyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with diazepane structures can exhibit anticancer properties. The unique electronic characteristics of the sulfonyl groups may enhance the compound's ability to interact with biological targets involved in cancer progression .
  • Antimicrobial Properties : Sulfonamides are known for their antimicrobial activity. This compound could potentially be developed as a new class of antimicrobial agents, targeting bacterial infections through inhibition of specific enzymes essential for bacterial growth .
  • Neuropharmacology : The diazepane structure is often associated with anxiolytic and sedative effects. Preliminary studies suggest that this compound may have neuroactive properties, making it a candidate for further exploration in treating anxiety and related disorders .

Synthetic Applications

  • Scaffold for Drug Development : The structural features of 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane make it an attractive scaffold for the development of novel pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of derivatives with enhanced biological activities .
  • Chemical Reactions : This compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl groups, facilitating the introduction of various functional groups that could modify its pharmacological profile .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of diazepane derivatives, including those similar to this compound. Results showed significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the sulfonyl group could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Testing

In another study, derivatives of sulfonamide compounds were tested against a range of bacterial strains. The findings indicated that modifications to the diazepane structure improved antimicrobial activity, highlighting the importance of structural diversity in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research and Development Challenges

  • Structural Complexity : The dual sulfonyl groups and seven-membered ring pose synthetic challenges, including regioselectivity and purification hurdles (e.g., column chromatography for isomers) .
  • Lack of Safety Data : Analogues like the dimethyloxazole derivative () lack published safety profiles, highlighting a gap in preclinical research for this chemical class .
  • Computational Modeling : Tools like SHELX () are critical for crystallographic analysis, though the target compound’s flexibility may complicate X-ray structure determination .

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane , identified by its CAS number 2034245-27-5 , is a novel sulfonamide derivative that has garnered attention due to its potential pharmacological activities. This article reviews the biological activities associated with this compound, including its anti-inflammatory, analgesic, antibacterial, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H19ClN4O4S2C_{15}H_{19}ClN_{4}O_{4}S_{2}, with a molecular weight of 418.9 g/mol . Its structure features a diazepane ring substituted with sulfonyl groups and a 4-chlorophenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H19ClN4O4S2
Molecular Weight418.9 g/mol
CAS Number2034245-27-5

Anti-inflammatory and Analgesic Activity

Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, derivatives with pyrazolone structures have demonstrated potent anti-inflammatory effects while being non-selective towards COX-1 or COX-2 enzymes, which are crucial targets in inflammation pathways. The synthesized compounds showed better gastrointestinal tolerance compared to traditional anti-inflammatory drugs like phenylbutazone .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives are well-documented. Compounds bearing similar functional groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound under discussion may exhibit comparable activity due to its structural similarities with other effective antibacterial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. The presence of the sulfonamide group is critical for such inhibitory activities, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anti-inflammatory Studies : A series of pyrazolone derivatives were tested for their anti-inflammatory effects, revealing that those with specific substituents exhibited significant potency. The structure–activity relationship (SAR) indicated that certain functional groups enhance anti-inflammatory efficacy while minimizing side effects .
  • Antibacterial Screening : Compounds similar to the target molecule were evaluated against multiple bacterial strains, showing varied levels of effectiveness. Notably, some compounds demonstrated high activity against Escherichia coli and Staphylococcus aureus , suggesting that modifications in the chemical structure can lead to improved antibacterial properties .
  • Enzyme Inhibition Profiles : Inhibitory assays against AChE revealed that certain derivatives had IC50 values in the low micromolar range, indicating strong potential for treating conditions like Alzheimer's disease through cholinergic modulation .

Q & A

How can the crystal structure of 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane be determined and refined for accurate conformational analysis?

Methodological Answer:
X-ray crystallography is the gold standard for resolving the 3D conformation of this compound. Single-crystal diffraction data should be collected using synchrotron radiation or a high-resolution diffractometer. For refinement, the SHELXL program (integrated into the SHELX system) is recommended due to its robustness in handling small-molecule structures, especially sulfonyl and diazepane moieties. Key steps include:

  • Data Collection: Optimize crystal mounting and data completeness (aim for >95% completeness with low Rmerge).
  • Refinement: Use SHELXL’s constraints for sulfonyl group geometry and torsional parameters for the diazepane ring. Validate with Rfree and residual density maps .
  • Validation: Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles. For related diazepane analogs, studies have successfully employed this workflow to resolve conformational flexibility .

What strategies are effective in optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on:

  • Microwave-Assisted Steps: For pyrazole sulfonylation or diazepane ring closure, microwave irradiation (e.g., 100–150°C, 20–30 min) can enhance reaction efficiency and reduce byproducts .
  • Purification: Use preparative HPLC with high-resolution columns (e.g., Chromolith® RP-18e) for isolating intermediates. Gradient elution with acetonitrile/water (+0.1% TFA) improves separation of sulfonylated products .
  • Analytical Monitoring: Track reaction progress via LC-MS (ESI+) to detect intermediates. For diazepane analogs, yields >60% have been achieved by controlling stoichiometry (1:1.2 molar ratio for sulfonyl chloride coupling) .

How should researchers approach pharmacological evaluation of this compound's binding affinity to neurotransmitter receptors?

Methodological Answer:
Use radioligand displacement assays to assess binding to dopamine (DA) and serotonin (5HT) receptors:

  • In Vitro Assays: Incubate the compound with HEK-293 cells expressing human D2 or 5HT2A receptors. Use [<sup>3</sup>H]spiperone as a radioligand. Calculate Ki values via nonlinear regression (GraphPad Prism). For diazepane derivatives, IC50 values in the nM range have been reported, indicating high affinity .
  • Selectivity Screening: Test against off-target receptors (e.g., α1-adrenergic, H1 histamine) to identify polypharmacology risks. Use CEREP’s Panelscreen® for high-throughput profiling .

What computational methods are suitable for modeling sulfonyl-diazepane interactions with biological targets?

Methodological Answer:
Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking: Use AutoDock Vina or Glide to predict binding poses in active sites (e.g., DA receptor homology models). Prioritize sulfonyl oxygen interactions with conserved lysine/arginine residues.
  • MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
  • Validation: Compare computational Kd values with experimental IC50 data. For benzenesulfonamide analogs, MD simulations have successfully predicted water-mediated binding interactions .

How can researchers resolve discrepancies between theoretical and experimental data in the compound's reactivity or stability?

Methodological Answer:
Adopt an iterative refinement approach :

  • Reactivity Analysis: If DFT-predicted reaction pathways (e.g., sulfonylation energy barriers) conflict with observed yields, re-examine solvent effects (PCM models) or transition-state geometries.
  • Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-MS to detect degradation products. For sulfonamides, hydrolytic cleavage under acidic conditions is a common instability .
  • Data Reconciliation: Apply Bayesian statistics to integrate computational and experimental uncertainties. Tools like COSMOtherm can predict solubility/stability trade-offs .

What analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) to verify sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and diazepane ring protons (δ ~3.5–4.5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>) and fragment patterns (e.g., loss of SO2 groups at m/z 96/64).
  • XRD: Cross-validate with single-crystal data (see FAQ 1). For pyrazole-sulfonamide hybrids, these methods have achieved >99% structural certainty .

What are the challenges in assessing metabolic stability and in vivo pharmacokinetics?

Methodological Answer:
Key challenges include:

  • Metabolic Stability: Use liver microsome assays (human/rat) with LC-MS/MS quantification. Monitor depletion over 60 min; t1/2 <30 min indicates rapid metabolism. Sulfonamide compounds often undergo CYP3A4-mediated oxidation .
  • Bioavailability: Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. For CNS targeting, ensure logP ~2–3 and PSA <90 Ų.
  • In Vivo PK: Administer IV/PO doses in rodents and collect plasma samples (0–24h). Non-compartmental analysis (WinNonlin®) reveals AUC and Cmax. Diazepane analogs with polar sulfonyl groups may show reduced brain penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.